7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
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Overview
Description
7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound with the molecular formula C12H15NO3. This compound is part of the benzo[b]azepine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with an amine, followed by cyclization and reduction steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of raw materials, optimizing reaction conditions, and implementing purification steps to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Another heterocyclic compound with similar structural features and potential biological activities.
9,10-Dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’5,6][1,3]oxazino[2,3-a]isoquinolines:
Uniqueness
7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy groups and azepine ring contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
7,8-dimethoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C12H15NO3/c1-15-11-6-8-9(7-12(11)16-2)13-5-3-4-10(8)14/h6-7,13H,3-5H2,1-2H3 |
InChI Key |
GDACJQSKMUVDBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)CCCN2)OC |
Origin of Product |
United States |
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